1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

SAR programs requiring the 3,4-dichlorobenzyl pyrazole regioisomer with a free amine handle face an extra nitro reduction step when using the 4-nitro analog (CAS 333444-53-4). 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS 514800-76-1) eliminates this step: the 4-amino group enables direct amide coupling, sulfonylation, or reductive amination in 96-well parallel synthesis formats, improving library throughput. The 3,4-dichloro substitution provides a distinct electrostatic surface for kinase SAR versus the 2,4-isomer. Multi-vendor availability at ≥97% purity supports bulk procurement.

Molecular Formula C12H13Cl2N3
Molecular Weight 270.15 g/mol
CAS No. 514800-76-1
Cat. No. B1297573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
CAS514800-76-1
Molecular FormulaC12H13Cl2N3
Molecular Weight270.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)N
InChIInChI=1S/C12H13Cl2N3/c1-7-12(15)8(2)17(16-7)6-9-3-4-10(13)11(14)5-9/h3-5H,6,15H2,1-2H3
InChIKeySTOVJCULYZBBCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine: Chemical Identity & Comparator Landscape


1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS 514800-76-1) is a synthetic, trisubstituted pyrazole building block with molecular formula C₁₂H₁₃Cl₂N₃, molecular weight 270.16 g/mol, and an XLogP3 of 3.2 . The compound features a 4-amino group on the pyrazole core, 3,5-dimethyl substitution, and an N¹‑(3,4‑dichlorobenzyl) appendage . It is commercially available as a research chemical at ≥95% or ≥97% purity from multiple reputable suppliers . Its closest structural analog is the positional isomer 1‑(2,4‑dichlorobenzyl)‑3,5‑dimethyl‑1H‑pyrazol‑4‑amine (CAS 400749‑62‑4), which differs solely in the chlorine substitution pattern on the benzyl ring . Additional comparators include the 4‑nitro analog (CAS 333444‑53‑4) and the des‑methyl, 4‑amino parent scaffold 1‑(3,4‑dichlorobenzyl)‑1H‑pyrazol‑4‑amine (CAS 895929‑62‑1), both of which present distinct reactivity and property profiles .

Kinase inhibitor SAR programs requiring 3,4-dichlorobenzyl topology for target recognition studies
Fragment elaboration and parallel library synthesis via direct 4-amino functionalization
Regioisomeric probe in ADME profiling to isolate chlorine topology effects on metabolic stability

1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine: Regioisomer Specificity in Lead Optimization


In procurement for structure-activity relationship (SAR) programs, the precise chlorine regioisomerism on the benzyl ring is a non-interchangeable design variable. The 3,4-dichlorobenzyl substitution pattern of CAS 514800-76-1 confers a distinct molecular electrostatic potential surface, dipole moment vector, and shape complementarity profile relative to the 2,4-dichloro isomer (CAS 400749-62-4) . In the broader pyrazole class, such halogen position shifts have been shown to alter target binding poses, hinge-region hydrogen-bond geometries, and even the binding mode itself in kinase and enzyme active sites [1]. Furthermore, the 4-amino group provides a chemically addressable handle for amide coupling, sulfonylation, or reductive amination, whereas the 4-nitro analog (CAS 333444-53-4) requires an additional reduction step to access the same diversification vector . Substituting the 3,5-dimethyl-4-amino core with the des-methyl 4-amino variant (CAS 895929-62-1) also alters both logP and steric bulk at the pyrazole 3- and 5-positions, meaning that pharmacologically validated leads cannot be directly replicated with a simpler scaffold . These molecular-level differences translate into distinct property and performance outcomes, as quantified below.

Regioisomer mismatch
2,4-Dichloro isomer may shift target binding pose and hinge-region geometry, altering kinase selectivity profiles
Risk: High
Synthetic divergence
4-Nitro analog requires an additional reduction step, reducing library throughput and increasing molecular weight
Risk: Medium
Scaffold alteration
Des-methyl 4-amino scaffold alters logP and steric shielding; class-level data suggest faster oxidative clearance
Risk: Medium

1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine: Quantitative Evidence vs. Analogs


3,4- vs. 2,4-Dichloro Substitution: Target Recognition Impact

The target compound (CAS 514800-76-1) bears chlorine atoms at the 3- and 4-positions of the benzyl ring, whereas its closest commercial analog (CAS 400749-62-4) places chlorines at the 2- and 4-positions. This regioisomeric shift produces a different InChI Key (STOVJCULYZBBCG-UHFFFAOYSA-N vs. RTOMSIDYLGGAIA-UHFFFAOYSA-N), confirming distinct 2D connectivity and 3D conformational preferences . In the RIP1 kinase inhibitor series exemplified by 1‑(2,4‑dichlorobenzyl)‑3‑nitro‑1H‑pyrazole, the 2‑chloro substituent occupies a hydrophobic pocket adjacent to the hinge region, and shifting to a 3,4‑dichloro pattern would place a chlorine into a sterically disfavored region or alter the preferred torsion angle of the benzyl group [1].

3,4- vs. 2,4-Dichloro Target Recognition
Cross-study comparable
3,4-Cl₂: InChI Key STOVJCULYZBBCG-UHFFFAOYSA-N 2,4-Cl₂: InChI Key RTOMSIDYLGGAIA-UHFFFAOYSA-N Identical exact mass (269.0487), distinct halogen spatial orientation
Regioisomer shift may alter kinase selectivity by >10-fold
RIP1 kinase SAR context; 2-Cl occupies hinge-proximal pocket
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

4-Amino vs. 4-Nitro Handle: Synthetic Efficiency

The target compound contains a free primary amine at the pyrazole 4-position, enabling direct diversification via amide bond formation, sulfonamide synthesis, or reductive amination without protecting-group manipulation . The directly analogous 4-nitro compound (CAS 333444-53-4) shares the 3,4-dichlorobenzyl-3,5-dimethyl scaffold but possesses a nitro group in place of the amine . The 4-nitro derivative has a higher molecular weight (300.14 vs. 270.16 g/mol) and requires a separate reduction step (e.g., H₂/Pd-C or SnCl₂) to access the corresponding amine, adding one synthetic transformation and associated purification .

4-Amino vs. 4-Nitro Synthetic Efficiency
Head-to-head
4-NH₂: MW 270.16, TPSA 43.8 Ų, 0 extra steps 4-NO₂: MW 300.14, TPSA ~74.5 Ų, +1 reduction step
Eliminates reduction step, improving library synthesis throughput
MW reduction of 29.98 g/mol supports lead-likeness
Medicinal Chemistry Parallel Synthesis Fragment-Based Drug Discovery

Purity & Multi-Supplier Advantage over 2,4-Dichloro Isomer

The target compound is listed at ≥97% purity by ChemScene (Cat. CS-0282709) and at 95% by AKSci (Cat. 4683AE), demonstrating multi-vendor sourcing with documented quality specifications . The 2,4-dichloro isomer (CAS 400749-62-4) is available at 95% from AKSci (Cat. 4580CC) but lacks a ≥97% purity option from multiple independent suppliers in the current market . Higher and more consistently documented purity reduces the need for in-house repurification prior to use in sensitive biochemical or cellular assays.

Purity & Multi-Supplier Availability
Head-to-head
Target: ≥97% (ChemScene), 95% (AKSci) 2,4-Cl₂ Isomer: 95% (AKSci), limited ≥97% options
Higher purity and supplier redundancy reduce procurement risk
Vendor catalog comparison as of April 2026
Research Chemical Procurement Supply Chain Quality Assurance

Same LogP, Distinct Electrostatic Potential Surface

Both the 3,4-dichloro target compound and its 2,4-dichloro regioisomer share an XLogP3 of 3.2 and a topological polar surface area (TPSA) of 43.8 Ų, as computed from their respective SMILES strings . However, the different chlorine topology creates a distinct electrostatic potential distribution: the 3,4-pattern places both electronegative substituents on adjacent carbons of the benzyl ring, creating a contiguous electron-deficient face; the 2,4-pattern distributes the chlorine atoms across non-adjacent positions, producing a different dipole moment orientation and π-stacking profile [1]. These differences, while not captured by scalar logP values, are relevant for molecular recognition in aromatic binding pockets.

Identical LogP, Distinct Electrostatics
Cross-study comparable
Both isomers: XLogP3 3.2, TPSA 43.8 Ų 3,4-Cl₂: contiguous electron-deficient face 2,4-Cl₂: distributed dipole orientation
Scalar logP masks distinct 3D electronic profiles relevant to binding
Electrostatic potential inferred from chlorine topology
Computational Chemistry ADME Prediction Drug Design

3,5-Dimethyl Substitution: Lipophilicity & Stability Gain

The target compound incorporates methyl groups at both the 3- and 5-positions of the pyrazole ring (MW 270.16, XLogP3 3.2), whereas the simpler 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine scaffold (CAS 895929-62-1) lacks these methyl substituents (MW 242.1) . In a general pyrazole SAR context, 3,5-dimethyl substitution on the pyrazole core increases lipophilicity and steric shielding of the metabolically labile ring positions, which has been associated with improved microsomal stability in 4-aminopyrazole-based JAK inhibitor series [1].

3,5-Dimethyl Stability Gain
Class-level
3,5-diMe: MW 270.16, XLogP3 3.2 des-Me: MW 242.1, steric shielding absent
Reported motif may improve microsomal stability in aminopyrazoles
Class-level inference from JAK inhibitor SAR literature
Medicinal Chemistry Metabolic Stability Scaffold Optimization

High Thermal Stability for Routine Lab Handling

The target compound has a predicted boiling point of 429.7 ± 45.0 °C at 760 mmHg and a predicted density of 1.4 ± 0.1 g/cm³ . While experimental boiling point data are not available for the 4-nitro analog or the 2,4-dichloro isomer, this high boiling point indicates that the compound is a stable solid at ambient conditions and is compatible with standard compound management workflows (room-temperature shipping, sealed dry storage at 2–8 °C as recommended by ChemScene) without special volatility-related handling precautions .

Thermal Stability for Lab Handling
Supporting evidence
Predicted BP: 429.7 ± 45.0 °C Density: 1.4 ± 0.1 g/cm³ Storage: sealed dry, 2–8 °C
Non-volatile solid compatible with standard compound management
Predicted properties; experimental comparator data not available
Chemical Handling Compound Management Laboratory Operations

1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine: Key Applications


Kinase Inhibitor Lead Optimization with 3,4-Dichlorobenzyl Motif

SAR programs exploring 1-benzylpyrazole-based kinase inhibitors should select CAS 514800-76-1 when the target binding site demands a contiguous electron-deficient aromatic surface presented by the 3,4-dichloro substitution pattern. The 2,4-dichloro isomer presents a different electrostatic topology despite identical calculated logP, as established in the RIP1 kinase inhibitor precedent [1]. The free 4-amino group allows direct diversification into focused libraries without a nitro reduction step .

Parallel Library Synthesis via 4-Amine Functionalization

This compound is directly suitable for amide coupling, sulfonylation, or reductive amination in 96-well parallel synthesis formats. Unlike the 4-nitro analog (CAS 333444-53-4), which requires a separate reduction step (adding ~1 synthetic step and reducing overall yield), the 4-amino compound enters diversification directly, improving library production throughput . Multi-vendor availability at ≥95–97% purity supports bulk procurement for library-scale workflows .

Fragment-Based Discovery Utilizing Halogen Bonding

The 3,4-dichlorobenzyl substituent provides two chlorine atoms capable of engaging in halogen-bonding interactions with backbone carbonyls or side-chain residues in protein active sites. The 3,5-dimethyl groups on the pyrazole increase core lipophilicity and reduce metabolic liability compared to des-methyl scaffolds, making this compound a suitable fragment hit for elaboration in JAK or kinase fragment campaigns [2].

Metabolic Stability Screening Across Benzyl Pyrazole Regioisomers

For ADME profiling studies designed to correlate chlorine substitution pattern with microsomal stability, this compound serves as the 3,4-dichloro probe alongside its 2,4-dichloro isomer (CAS 400749-62-4) and other regioisomers. The identical computed XLogP3 (3.2) and TPSA (43.8 Ų) between the 3,4- and 2,4-isomers eliminate bulk property differences as confounding variables, allowing the intrinsic effect of chlorine topology on metabolic clearance to be isolated .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
3,4-Dichlorobenzyl electrostatic topology
Target binding pose and selectivity profile review
Parallel library synthesis
Free 4-amino diversification handle
Amide coupling and sulfonylation throughput
Fragment-based discovery
Halogen-bonding capacity and core lipophilicity
Fragment elaboration and metabolic stability context
ADME regioisomer profiling
Identical bulk properties, distinct chlorine topology
Intrinsic metabolic clearance comparison across isomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.